methyl 2,2-dimethylhexanoate methyl 2,2-dimethylhexanoate
Brand Name: Vulcanchem
CAS No.: 813-69-4
VCID: VC8184532
InChI: InChI=1S/C9H18O2/c1-5-6-7-9(2,3)8(10)11-4/h5-7H2,1-4H3
SMILES: CCCCC(C)(C)C(=O)OC
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

methyl 2,2-dimethylhexanoate

CAS No.: 813-69-4

Cat. No.: VC8184532

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 2,2-dimethylhexanoate - 813-69-4

Specification

CAS No. 813-69-4
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name methyl 2,2-dimethylhexanoate
Standard InChI InChI=1S/C9H18O2/c1-5-6-7-9(2,3)8(10)11-4/h5-7H2,1-4H3
Standard InChI Key PWIVQUPZVUNZKX-UHFFFAOYSA-N
SMILES CCCCC(C)(C)C(=O)OC
Canonical SMILES CCCCC(C)(C)C(=O)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name for this compound is methyl 2,2-dimethylhexanoate, denoting a hexanoic acid backbone substituted with two methyl groups at the second carbon, esterified with a methanol group . Its structure (Fig. 1) consists of:

  • A six-carbon aliphatic chain (CH2CH2CH2CH2\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2).

  • Two methyl branches at the second carbon (C(CH3)2\text{C}(CH_3)_2).

  • A terminal methyl ester group (COOCH3\text{COOCH}_3).

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC9H18O2\text{C}_9\text{H}_{18}\text{O}_2
SMILESCCCCC(C)(C)C(=O)OC
InChI KeyPWIVQUPZVUNZKX-UHFFFAOYSA-N
CAS Registry813-69-4

Spectroscopic Characterization

  • NMR Data: The 1H^1\text{H}-NMR spectrum reveals signals for the methyl ester (δ\delta 3.65 ppm, singlet) and methyl branches (δ\delta 1.15 ppm, singlet) .

  • Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak at m/zm/z 158.13, consistent with its molecular weight .

Synthesis and Manufacturing

Esterification of 2,2-Dimethylhexanoic Acid

A common synthesis route involves the esterification of 2,2-dimethylhexanoic acid with methanol under acidic catalysis:

CH3CH2CH2CH2C(CH3)2COOH+CH3OHH+CH3CH2CH2CH2C(CH3)2COOCH3+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{C}(CH_3)_2\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{C}(CH_3)_2\text{COOCH}_3 + \text{H}_2\text{O}

Conditions:

  • Catalyst: Sulfuric acid or pp-toluenesulfonic acid.

  • Temperature: Reflux (60–80°C).

  • Yield: >90% after purification.

Alternative Routes

  • Transesterification: Reaction of 2,2-dimethylhexanoyl chloride with methanol in the presence of a base (e.g., triethylamine) .

  • Enzymatic Catalysis: Lipase-mediated esterification under mild conditions, offering eco-friendly advantages .

Table 2: Synthetic Protocols Comparison

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Acid-CatalyzedH2SO4\text{H}_2\text{SO}_4809298
TransesterificationNEt3\text{NEt}_3258595
EnzymaticLipase B357899

Physicochemical Properties

Thermodynamic and Solubility Data

  • Boiling Point: 177–178°C at 740 mmHg .

  • Density: 1.036 g/cm³ at 25°C .

  • LogP: 3.0 (predictive XLogP3-AA value) .

  • Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water .

Stability and Reactivity

  • Hydrolysis: Resistant to aqueous hydrolysis under neutral conditions but undergoes saponification in alkaline media.

  • Thermal Decomposition: Degrades above 200°C, releasing CO₂ and olefins .

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 2,2-dimethylhexanoate serves as a precursor in synthesizing bioactive molecules. For example, it is used in the production of squalestatins, fungal metabolites with squalene synthase inhibitory activity .

Flavor and Fragrance Industry

Its branched structure contributes to fruity and woody olfactory notes, making it valuable in perfumery and food flavoring .

Polymer Science

The ester’s hydrophobic properties are exploited in creating plasticizers and cross-linking agents for polyesters .

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